Methyl 2-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate
Overview
Description
Methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate is an organic compound with a complex structure It is characterized by the presence of a thiophene ring, an ethyl group, and a sec-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-sec-butylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 3-bromothiophene-2-carboxylate under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(4-tert-butylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate
- Methyl 2-({[(4-isopropylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds with tert-butyl or isopropyl groups.
Properties
IUPAC Name |
methyl 2-[(4-butan-2-ylphenyl)carbamothioylamino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-5-12(3)13-7-9-14(10-8-13)20-19(24)21-17-16(18(22)23-4)11-15(6-2)25-17/h7-12H,5-6H2,1-4H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGAJTQDSJSQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC2=CC=C(C=C2)C(C)CC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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